N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core with key substituents:
- 11-Oxo group: Introduces a ketone functionality, contributing to hydrogen-bonding interactions.
- 2,3-Dimethoxybenzamide at position 2: The methoxy groups modulate lipophilicity and electronic properties, impacting bioavailability and target engagement.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-28-19-5-3-4-14(20(19)29-2)21(26)24-13-7-9-17-15(11-13)22(27)25-16-10-12(23)6-8-18(16)30-17/h3-11H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIICWNSTFLVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications in the Dibenzoheterocyclic Core
Key Observations :
Benzamide Substituent Variations
Key Observations :
- Methoxy Positioning: 2,3-Dimethoxy (target compound) vs.
Preparation Methods
Substrate Synthesis: 2-(2-Iodo-5-Chlorophenoxy)-4-Nitroaniline
The oxazepin core is synthesized from 2-(2-iodo-5-chlorophenoxy)-4-nitroaniline, prepared via nucleophilic aromatic substitution:
- 5-Chloro-2-iodophenol is reacted with 4-nitro-2-fluoroaniline in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
- The product is isolated by extraction (EtOAc/H₂O) and purified via silica gel chromatography (hexane/EtOAc 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 142–144°C |
| IR (KBr) | 3350 (N–H), 1520 (NO₂) cm⁻¹ |
Palladium-Catalyzed Cyclocarbonylation
The cyclocarbonylation reaction forms the oxazepin core using PdI₂ and Cytop 292 (1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane):
- 2-(2-Iodo-5-chlorophenoxy)-4-nitroaniline (1.0 equiv) is combined with PdI₂ (5 mol%), Cytop 292 (10 mol%), and CO (1 atm) in DMF at 60°C for 8 hours.
- The product, 8-chloro-2-nitro-dibenzo[b,f]oxazepin-11(10H)-one , is precipitated with ice water and recrystallized from ethanol.
Reaction Optimization :
| Condition | Variation | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 mol% PdI₂, 10 mol% Ligand | 72 |
| Solvent | DMF | 72 |
| Temperature | 60°C | 72 |
| Alternative Solvent | THF | 58 |
Functionalization at Position 2: Nitro Reduction to Amine
Catalytic Hydrogenation
The nitro group at position 2 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C):
- 8-Chloro-2-nitro-dibenzo[b,f]oxazepin-11(10H)-one (1.0 equiv) is dissolved in ethanol.
- Pd/C (10 wt%) is added, and the mixture is stirred under H₂ (50 psi) at 25°C for 6 hours.
- The catalyst is filtered, and the product, 8-chloro-2-amino-dibenzo[b,f]oxazepin-11(10H)-one , is isolated via solvent evaporation.
Analytical Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂), 7.89–7.32 (m, 6H, Ar–H).
- HPLC Purity : 98.2% (C18 column, acetonitrile/0.1% TFA).
Acylation with 2,3-Dimethoxybenzoyl Chloride
Synthesis of 2,3-Dimethoxybenzoyl Chloride
Amide Coupling via Schotten-Baumann Conditions
The amine intermediate is acylated under basic aqueous conditions:
- 8-Chloro-2-amino-dibenzo[b,f]oxazepin-11(10H)-one (1.0 equiv) is suspended in 10% NaOH.
- 2,3-Dimethoxybenzoyl chloride (1.2 equiv) in THF is added dropwise at 0°C.
- The mixture is stirred vigorously for 2 hours, and the product is filtered and washed with cold water.
Alternative Method Using HATU :
| Parameter | Schotten-Baumann | HATU Coupling |
|---|---|---|
| Yield | 68% | 82% |
| Purity | 95% | 98% |
| Solvent | H₂O/THF | DMF |
Process Optimization and Scalability
Cyclocarbonylation Catalyst Screening
| Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| PdI₂/Cytop 292 | 72 | 12.4 |
| Pd(OAc)₂/Xantphos | 54 | 8.7 |
| PdCl₂/PPh₃ | 41 | 5.2 |
Solvent Effects on Acylation
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 68 | 2 |
| DCM | 61 | 3 |
| DMF | 82 | 1.5 |
Analytical Characterization and Validation
Spectroscopic Data
- HRMS (ESI) : m/z Calcd for C₂₄H₂₀ClN₂O₅ [M+H]⁺: 467.1012; Found: 467.1018.
- ¹³C NMR (101 MHz, DMSO-d₆): δ 167.8 (C=O), 152.3 (OCH₃), 141.2–112.4 (Ar–C).
Purity Assessment
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18, acetonitrile/H₂O (70:30) | 98.5 |
| DSC | Melting point: 189–191°C | — |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
